molecular formula C16H19NO2S B2357762 Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 350997-29-4

Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No. B2357762
CAS RN: 350997-29-4
M. Wt: 289.39
InChI Key: XADQZALQHKNLJU-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, or IP-TPT, is a small molecule that has been used in a variety of scientific research applications. It has been studied in both in vivo and in vitro experiments, and has shown promise in a number of areas, including pharmacodynamics, biochemical and physiological effects, and biological activity.

Scientific Research Applications

1. Functionalization and Selective Esterification

  • Study : "3,4-Ethylenedioxythiophene functionalizationed with tetrathiafulvalene: Synthesis and selective esterification" by Zhang et al. (2014).
  • Findings : This study investigates the synthesis and selective esterification of 3,4-(Hydroxymethyl-ethylenedioxy)thiophene derivatives, demonstrating the potential for chemical modification and functionalization of thiophene-based compounds (Zhang et al., 2014).

2. Novel Synthesis Approaches

  • Study : "One pot synthesis of tetrasubstituted thiophenes: [3 + 2] annulation strategy" by Sahu et al. (2015).
  • Findings : This research presents a simple, efficient, and economical synthesis method for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, highlighting innovative approaches in thiophene chemistry (Sahu et al., 2015).

3. Acid Cyclization in Amino-Substituted Heterocycles

  • Study : "Acid cyclization of amino-substituted heterocycles. Synthesis of 1,3-dioxo- pyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines" by Zinchenko et al. (2009).
  • Findings : This paper explores the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and methyl esters of 3-amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids, indicating the potential for creating complex heterocyclic structures (Zinchenko et al., 2009).

4. Immunomodulatory Applications

  • Study : "Novel immunosuppressive butenamides" by Axton et al. (1992).
  • Findings : The study discusses the synthesis of immunosuppressive compounds derived from thiophene, including the carboxylation of 2-[4-(1,1-Dimethylethyl)phenyl]thiophene, which may have implications for medical research (Axton et al., 1992).

properties

IUPAC Name

propan-2-yl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-6-5-10(3)11(4)7-12/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADQZALQHKNLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976792
Record name Propan-2-yl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6131-02-8
Record name Propan-2-yl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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